2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine

MAO-B inhibition Neurodegenerative disease Selectivity profiling

This α-trifluoromethylated benzylamine derivative offers superior metabolic stability and modulated basicity (pKa ~8.63) versus non-fluorinated analogs. Its MAO-B inhibitory activity (IC50 2.18 µM) and ~10-fold selectivity over AChE make it an ideal starting point for CNS drug discovery programs targeting Parkinson's disease and depression. With a favorable LogP (2.97) and low TPSA (26.02 Ų), it ensures blood-brain barrier penetration. Available as racemate (CAS 886369-07-9) or discrete enantiomers (R/S) in NLT 98% purity for reproducible research. Procure with confidence for asymmetric synthesis and DMPK studies.

Molecular Formula C9H10F3NS
Molecular Weight 221.24 g/mol
Cat. No. B13610026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine
Molecular FormulaC9H10F3NS
Molecular Weight221.24 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(C(F)(F)F)N
InChIInChI=1S/C9H10F3NS/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3
InChIKeyYUMYAWRXPKWVKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine – Core Identity & Procurement Relevance


2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine (CAS 886369-07-9) is a chiral α-trifluoromethylated benzylamine derivative featuring a para-methylthio substituent on the phenyl ring. Its molecular formula is C9H10F3NS with a molecular weight of 221.24 g/mol . The compound exists as a racemate or as discrete enantiomers (R- and S-forms) with high enantiomeric purity, making it a versatile chiral building block for medicinal chemistry and asymmetric synthesis applications . The presence of the strongly electron-withdrawing trifluoromethyl group adjacent to the amine enhances metabolic stability, modulates basicity, and improves lipophilicity compared to non-fluorinated benzylamine analogs [1].

Procurement Risk: Why Off-the-Shelf Analogs Cannot Replicate 2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine Performance


Direct substitution of 2,2,2-trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine with structurally simpler benzylamines or non-fluorinated analogs introduces multiple confounding variables that compromise research reproducibility. The α-trifluoromethyl group significantly alters the basicity (pKa ~8.63 predicted) , hydrogen-bonding capacity, and lipophilicity (LogP = 2.9706) relative to the non-fluorinated congener 1-(4-(methylthio)phenyl)ethanamine (LogP ~1.7) . These physicochemical shifts directly impact target binding, metabolic stability, and blood-brain barrier penetration—critical parameters in CNS-targeted programs. Moreover, the stereochemical configuration at the α-carbon is a key determinant of biological activity; the racemic mixture (CAS 886369-07-9) and the discrete R- and S-enantiomers exhibit distinct pharmacological profiles and cannot be treated as interchangeable procurement items [1]. The evidence below quantifies these material differentiations.

Head-to-Head Differentiation Data: 2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine vs. Closest Analogs


Evidence 1: MAO‑B Inhibitory Potency & Selectivity Profile vs. Cholinesterases

2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine demonstrates moderate inhibitory activity against monoamine oxidase B (MAO-B) with an IC50 of 2.18 µM [1]. In parallel assays, the compound exhibits significantly weaker inhibition of acetylcholinesterase (AChE, IC50 = 21.6 µM) and butyrylcholinesterase (BuChE, IC50 = 149 µM), yielding a ~10-fold selectivity window for MAO-B over AChE and a ~68-fold window over BuChE [1]. In contrast, the non-trifluoromethyl analog 1-(4-(methylthio)phenyl)ethanamine shows negligible MAO-B inhibition at comparable concentrations, consistent with the established SAR that the electron-withdrawing α-trifluoromethyl group is essential for engaging the MAO-B active site [2].

MAO-B inhibition Neurodegenerative disease Selectivity profiling

Evidence 2: Enhanced Lipophilicity (LogP) and Blood-Brain Barrier Permeability Predictions

The computed partition coefficient (LogP) of 2,2,2-trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine is 2.9706 , which falls within the optimal CNS drug-like range (LogP 2–5) and is substantially higher than the LogP of the non-fluorinated analog 1-(4-(methylthio)phenyl)ethanamine (XLogP3-AA = 1.7) . The topological polar surface area (TPSA) of 26.02 Ų is well below the 60–70 Ų threshold typically associated with poor CNS penetration, further supporting the compound's suitability for central nervous system target engagement.

CNS drug design Lipophilicity Blood-brain barrier Physicochemical properties

Evidence 3: Enantiomeric Purity and Stereochemical Control as a Chiral Building Block

2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine is commercially available as the racemate (CAS 886369-07-9, purity 98%) and as the discrete (R)-enantiomer (CAS 1213127-59-3, purity NLT 98%) . The availability of the single enantiomer with defined absolute configuration enables stereochemically controlled incorporation into chiral drug candidates without the need for costly and time-consuming in-house chiral resolution. In contrast, the non-fluorinated analog 1-(4-(methylthio)phenyl)ethanamine is predominantly offered as the racemate or as the (S)-enantiomer hydrochloride, limiting flexibility for medicinal chemists requiring the (R)-configuration .

Asymmetric synthesis Chiral resolution Enantiopure building blocks Medicinal chemistry

Evidence 4: Metabolic Stability Advantage Conferred by α-Trifluoromethyl Group

The α-trifluoromethyl group in 2,2,2-trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine is a well-established metabolic blocking motif that reduces oxidative N-dealkylation by cytochrome P450 enzymes. Comparative in silico predictions using SwissADME indicate that the compound is not a substrate for CYP2D6, CYP3A4, or CYP2C9 [1]. In contrast, non-fluorinated benzylamine analogs are susceptible to rapid N-dealkylation, significantly shortening their half-life in hepatic microsome assays. While direct head-to-head microsomal stability data for this specific compound are not publicly available, the metabolic advantage of α-trifluoromethylated amines over their non-fluorinated counterparts is a robust class-level inference supported by extensive literature precedent across multiple chemotypes [2].

Metabolic stability Oxidative metabolism Trifluoromethyl effect Pharmacokinetics

Optimal Application Scenarios for 2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine Based on Verified Evidence


CNS Drug Discovery: MAO-B Inhibitor Lead Optimization

The moderate MAO-B inhibitory activity (IC50 = 2.18 µM) and ~10-fold selectivity over AChE [1] position this compound as a viable starting point for structure-based optimization of reversible MAO-B inhibitors targeting Parkinson's disease and depression. The favorable CNS drug-like physicochemical profile (LogP = 2.9706, TPSA = 26.02 Ų) supports blood-brain barrier penetration, enabling in vivo target engagement studies without additional prodrug strategies.

Asymmetric Synthesis: Chiral Auxiliary or Resolution Agent Development

The commercial availability of the (R)-enantiomer in high purity (NLT 98%) enables its use as a chiral building block for asymmetric synthesis of trifluoromethylated pharmaceutical intermediates. The combination of a stereogenic α-carbon and a robust CF3 group makes it particularly valuable for introducing chirality into fluorinated scaffolds where stereochemistry is critical for biological activity.

Metabolic Stability Screening: Benchmarking Non-Fluorinated vs. Fluorinated Amines

As a representative α-trifluoromethylated benzylamine, this compound serves as a positive control in microsomal stability assays to evaluate the impact of fluorination on oxidative metabolism. Its predicted resistance to CYP-mediated N-dealkylation [2] provides a benchmark for comparing newly synthesized amine-containing candidates in drug metabolism and pharmacokinetics (DMPK) departments.

Cholinesterase Counter-Screening: Selectivity Profiling in Multitarget Programs

The compound's distinct IC50 values against AChE (21.6 µM) and BuChE (149 µM) [1] make it a useful reference compound for selectivity panels in neuropharmacology research. Its ~68-fold selectivity window over BuChE can be employed to calibrate assay conditions or validate high-throughput screening platforms focused on identifying selective CNS-active agents with minimal peripheral cholinergic off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.